molecular formula C10H10O3 B080981 Allyl salicylate CAS No. 10484-09-0

Allyl salicylate

Cat. No. B080981
CAS RN: 10484-09-0
M. Wt: 178.18 g/mol
InChI Key: YYKBLDCLPBWOOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of allyl salicylate involves the allyl–allyl cross-coupling reaction, which is a practical synthetic route for the direct construction of 1,5-dienes . This reaction involves the use of an allylic nucleophile and an allylic electrophile, with catalysts derived from different metals, including Pd, Ni, Cu, Ir, etc . Another synthesis method involves the direct coupling of alkynes and methanol, providing direct access to valuable allylic alcohols .


Molecular Structure Analysis

The molecular structure of allyl salicylate includes a total of 23 bonds, with 13 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic hydroxyl . The molecular orbitals of the allyl group in the compound indicate that the reactivity of the compound occurs at the ends of the molecule .


Chemical Reactions Analysis

Allyl salicylate is involved in the allyl–allyl cross-coupling reaction, which is a significant cross-coupling reaction providing a practical synthetic route for the direct construction of 1,5-dienes . This reaction is important in the synthesis of terpenes and other significant building blocks in chemical synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of allyl salicylate were analyzed using various apparatus and observations . The products of the reaction were analyzed by thin-layer chromatography .

Scientific Research Applications

1. Use as an Alkylating Agent in Esterification Processes

Allyl salicylate is utilized as an alkylating agent in the esterification of carboxylic acids. It serves alongside methyl, benzyl, methallyl, and propargyl salicylates in the transformation of carboxylic acids into their respective alkyl carboxylates. This process is crucial due to its broad functional group tolerance and the role of intramolecular hydrogen bonds in the transformation (Chen et al., 2013).

2. Synthesis and Study of Salicylic Acid Derivatives for Bioregulatory Functions

Research has focused on synthesizing various salicylic acid products, including allyl salicylate, to explore their bioregulatory functions, which the body naturally synthesizes for protective purposes. These studies involve determining the kinetic parameters of the alkylation reaction of salicylic acid salt with allyl bromide and examining the biological activity of the synthesized products (Rakhmatov & Panoev, 2020).

3. Allyl Salicylate in Insecticidal Applications

Allyl salicylate has been identified for its potential in insecticidal applications. Research indicates its effect on eggs and larvae of certain fruit pests, highlighting its role in the search for new insecticide molecules. The study of its toxicity on various species and its impact on different development stages of pests opens avenues for its application in agriculture and pest control (Giner, Balcells & Avilla, 2012).

4. Investigation of Copolymers of Allyl Salicylate for Antifungal Properties

The preparation of copolymers of allyl salicylate with styrene and the examination of their antifungal properties present another dimension of allyl salicylate's applications. This research is particularly significant in identifying new materials with potential use in protecting crops from fungal diseases or in developing new types of antifungal agents (Abbasova, 2022).

5. Exploration of Metabolic and Biological Effects

Allyl salicylate's potential metabolic and biological effects are an area of interest, especially in understanding its role in fat utilization and metabolic regulation. Research indicating the activation of certain metabolic regulators by salicylate compounds, including allyl salicylate, sheds light on its potential applications in medicine and health sciences (Shaw & Cantley, 2012).

Safety And Hazards

Allyl salicylate should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid contact with eyes, skin, or clothing . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

The allyl–allyl cross-coupling reaction, which is involved in the synthesis of allyl salicylate, has seen major developments over the past decade . This reaction has revolutionized synthetic chemistry and has been applied in the stereoselective total syntheses of a number of complex natural products . Future research may focus on further optimizing this reaction and exploring its applications in the synthesis of other compounds. Additionally, the topical delivery of salicylates, including allyl salicylate, is an area of ongoing research, with future perspectives highlighted for translational considerations of formulation designs .

properties

IUPAC Name

prop-2-enyl 2-hydroxybenzoate
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InChI

InChI=1S/C10H10O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2-6,11H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKBLDCLPBWOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3065089
Record name Allyl salicylate
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Molecular Weight

178.18 g/mol
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Product Name

Allyl salicylate

CAS RN

10484-09-0
Record name Allyl salicylate
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Record name Allyl salicylate
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Record name Allyl salicylate
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Record name Benzoic acid, 2-hydroxy-, 2-propen-1-yl ester
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Record name Allyl salicylate
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Record name ALLYL SALICYLATE
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Synthesis routes and methods

Procedure details

A sodium salicylate solution, prepared from 69 g of salicylic acid (0.5 mol), 25 ml of water and 50 ml of an aqueous solution of 10N caustic soda, was introduced gradually at 60° C., over 6 hours.
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